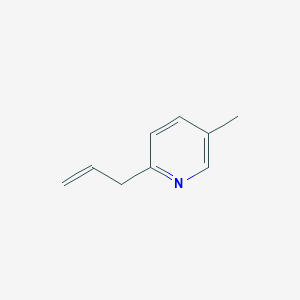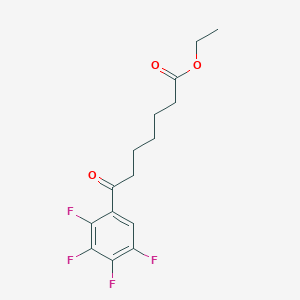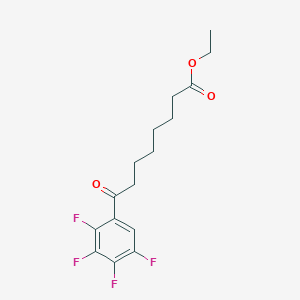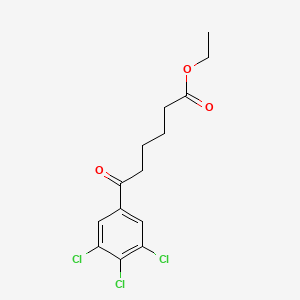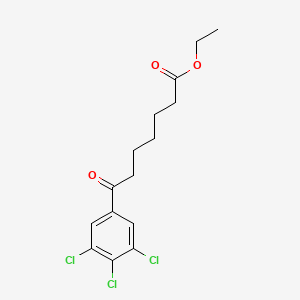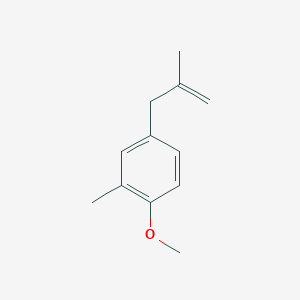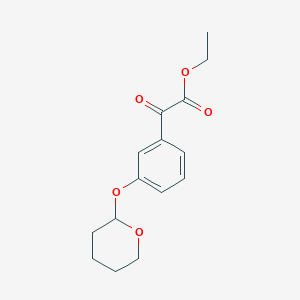
Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate
Descripción general
Descripción
Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has shown promising applications in the field of organic thermoelectric (TE) materials. Various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, aiming to achieve higher efficiency for real-world applications. This indicates a growing interest in developing efficient organic TE materials for energy conversion and management (Zhu et al., 2017).
Coumarin Derivatives in Biology
Coumarins, including hydroxycoumarins, are vital in synthetic organic chemistry and have applications in pharmaceutical, perfumery, and agrochemical industries. The review of 3-hydroxycoumarin emphasizes its chemical, photochemical, and biological properties, suggesting its importance in various biological fields. This outlines the potential of structurally similar compounds for diverse applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Anticancer Drug Development
A study on tumor specificity and keratinocyte toxicity of synthesized compounds highlights the quest for new anticancer drugs with high tumor specificity and minimal toxicity. Among the reviewed compounds, certain derivatives showed promising tumor specificity with low toxicity towards normal cells, indicating the potential for the development of safer anticancer treatments (Sugita et al., 2017).
Ethyl Glucuronide in Alcohol Consumption Monitoring
Ethyl glucuronide (EtG) is a minor ethanol metabolite used as a biomarker for long-term alcohol consumption habits. Its quantification in hair has become one of the most reliable methods for assessing alcohol intake, illustrating the importance of chemical markers in forensic and clinical toxicology for monitoring substance use and abuse (Biondi et al., 2019).
Propiedades
IUPAC Name |
ethyl 2-[3-(oxan-2-yloxy)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-5-7-12(10-11)20-13-8-3-4-9-19-13/h5-7,10,13H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIKRJPAGZISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)
![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)


![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)

